molecular formula C15H26O4 B1676725 l-Monomenthyl glutarate CAS No. 220621-22-7

l-Monomenthyl glutarate

Cat. No. B1676725
M. Wt: 270.36 g/mol
InChI Key: CTMTYSVTTGVYAW-FRRDWIJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Monomenthyl glutarate is a compound with the empirical formula C15H26O4 and a molecular weight of 270.36 . It is used in flavors and fragrances and has a minty organoleptic property .


Molecular Structure Analysis

The molecular structure of l-Monomenthyl glutarate is represented by the empirical formula C15H26O4 .


Physical And Chemical Properties Analysis

L-Monomenthyl glutarate is a clear viscous liquid . It is soluble in propylene glycol and ethyl acetate, but insoluble in water . It has a boiling point of over 300°C .

Scientific Research Applications

Cooling Agent in Food and Oral Products

l-Monomenthyl glutarate has been identified in natural sources and is known for its cooling effects without the burning sensation typically associated with menthol. This makes it suitable for applications in products like chewing gum and oral care products, where a cooling sensation is desirable without a strong mint flavor (Hiserodt et al., 2004).

Bioplastic and Polymer Industry

l-Monomenthyl glutarate is a derivative of glutarate, an important C5 linear-chain dicarboxylic acid widely used in the production of polyesters and polyamides like nylon. Research has focused on the bio-based production of glutarate from renewable resources using engineered strains of Escherichia coli and Corynebacterium glutamicum, highlighting its potential in sustainable polymer manufacturing (Zhao et al., 2018), (Prell et al., 2021).

Biomedical Research

Glutaraldehyde, a related compound, is extensively used in biomedical research as a fixative for cells and tissues. It's particularly important in studies involving red blood cells, as it preserves their shape and increases their rigidity, which is useful for mimicking conditions like malaria infection in research settings (Abay et al., 2019).

Food Industry Monitoring

In the food industry, accurate monitoring of glutamate (related to glutarate) is crucial, as it is a common flavor enhancer. A sensitive and interference-free amperometric biosensor has been developed for monitoring glutamate levels in foodstuffs, demonstrating the relevance of glutarate derivatives in quality control and safety in the food industry (Mentana et al., 2020).

properties

IUPAC Name

5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17)/t11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMTYSVTTGVYAW-FRRDWIJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020088
Record name L-Monomenthyl glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear viscous liquid; Minty, menthol-like aroma
Record name L-Monomenthyl glutarate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1405/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in propylene glycol, ethyl acetate; Insoluble in water, Soluble (in ethanol)
Record name L-Monomenthyl glutarate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1405/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.894-0.900 (20°)
Record name L-Monomenthyl glutarate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1405/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

l-Monomenthyl glutarate

CAS RN

220621-22-7
Record name Ultracool 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220621-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomenthyl glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220621227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Monomenthyl glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanedioic acid, 1-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMENTHYL GLUTARATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134PF6763Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
l-Monomenthyl glutarate
Reactant of Route 2
Reactant of Route 2
l-Monomenthyl glutarate
Reactant of Route 3
Reactant of Route 3
l-Monomenthyl glutarate
Reactant of Route 4
Reactant of Route 4
l-Monomenthyl glutarate
Reactant of Route 5
Reactant of Route 5
l-Monomenthyl glutarate
Reactant of Route 6
l-Monomenthyl glutarate

Citations

For This Compound
26
Citations
RD Hiserodt, J Adedeji, TV John… - Journal of agricultural …, 2004 - ACS Publications
Menthol, menthone, and other natural compounds provide a cooling effect and a minty flavor and have found wide application in chewing gum and oral care products. Monomenthyl …
Number of citations: 34 pubs.acs.org
FAO Joint… - World Health …, 2009 - pubmed.ncbi.nlm.nih.gov
… 1595) and L-monomenthyl glutarate (No. 1414). Annexed to the report are tables summarizing the Committee's recommendations for intakes and toxicological evaluations of the food …
Number of citations: 66 pubmed.ncbi.nlm.nih.gov
World Health Organization - 2009 - books.google.com
This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food additives, including flavoring agents, with a view to …
Number of citations: 55 books.google.com
C Marin, C Schippa - Journal of agricultural and food chemistry, 2006 - ACS Publications
… Only three of these molecules have as yet been identified in nature, l-monomenthyl succinate, l-monomenthyl glutarate, and l-dimenthyl glutarate, which were recently reported by …
Number of citations: 12 pubs.acs.org
F Additives - FAO Nutr. Meet. Rep. Ser., 1974 - inchem.org
The first part of the report contains a general discussion of the principles governing the toxicological evaluation and assessment of intake of food additives (in particular, flavouring …
Number of citations: 3 inchem.org
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
… For L-monomenthyl glutarate [FL-no: 09.929] the use has not been reported in accordance … For L-monomenthyl glutarate [FL-no: 09.929] use levels are needed in accordance with the …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… For L-monomenthyl glutarate [FL-no: 09.929] the use has not been reported in accordance with the food categories as outlined in Annex III of Commission Regulation (EC) No 1565/…
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
… For L-monomenthyl glutarate [FL-no: 09.929] the use has not been reported in accordance with the food categories as outlined in Annex III of Commission Regulation (EC) No 1565/…
Number of citations: 2 efsa.onlinelibrary.wiley.com
S Pringle - Chemesthesis: chemical touch in food and eating, 2016 - Wiley Online Library
One of the major influences in our perception of flavor is odor or olfaction. Odor‐active molecules are volatile chemical compounds that interact with the olfactory epithelium. …
Number of citations: 4 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… For L-monomenthyl glutarate [FLno: 09.929] the use has not been reported in accordance … For L-monomenthyl glutarate [FL-no: 09.929] use levels are needed in accordance with the …
Number of citations: 1 efsa.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.